molecular formula C12H6N6 B139204 Dipyrazino[2,3-f:2',3'-h]quinoxaline CAS No. 79790-37-7

Dipyrazino[2,3-f:2',3'-h]quinoxaline

Cat. No. B139204
CAS RN: 79790-37-7
M. Wt: 234.22 g/mol
InChI Key: QPJFIVIVOOQUKD-UHFFFAOYSA-N
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Description

Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability . It is one of the smallest two-dimensional nitrogen-containing polyheterocyclic aromatic systems .


Synthesis Analysis

The synthesis of Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been a subject of research for almost three decades . It has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . The design principles and synthetic strategies towards HAT derivatives have been established .


Molecular Structure Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a planar, aromatic discotic system . It has an excellent π–π stacking ability, which makes it a building block of choice in a plethora of molecular, macromolecular, and supramolecular systems .


Chemical Reactions Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used in a variety of applications, including n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures . It exhibits a high-performance fluorescence response to La3+ .


Physical And Chemical Properties Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has a molecular weight of 384.27 . It is a powder or crystal form with a melting point of over 500°C . Its empirical formula is C18N12 .

Scientific Research Applications

Molecular Design and Device Applications

Dipyrazino[2,3-f:2′,3′-h]quinoxaline, also known as hexaazatriphenylene (HAT), is a rigid, planar, aromatic discotic system with excellent π–π stacking ability. It's utilized in a range of applications, including n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. Its small size and nitrogen content make it an ideal scaffold for larger 2D N-substituted polyheterocyclic aromatics (Segura et al., 2015).

Chemosensors for Metal Ions

Dipyrazino[2,3-f:2',3'-h]quinoxaline derivatives exhibit high selectivity as colorimetric and ratiometric fluorescence chemosensors for metal ions like zinc and cadmium. These compounds show a distinct color change and fluorescence intensity variation in the presence of specific metal ions, making them valuable in detecting and quantifying these ions in various environments (Zhang et al., 2013), (Zhang et al., 2014).

Solar Cell Applications

Pyrazino[2,3-g]quinoxaline, a variant of Dipyrazino[2,3-f:2',3'-h]quinoxaline, has been employed as a π-linker in dye-sensitized solar cells. This compound exhibits broad and intense spectral absorption, contributing to improved power conversion efficiency in solar cell applications (Zhang et al., 2014).

Fluorescence Sensing of Lanthanum Ions

Dipyrazino[2,3-f:2',3'-h]quinoxaline derivatives also show significant fluorescence response to lanthanum ions (La3+), with notable shifts in emission wavelength and enhanced intensity. This makes them useful for high-performance sensing of La3+ ions in various settings (Zhao et al., 2016).

Organic Thin Film Transistors

As a component in π-conjugated polymer semiconductors, Dipyrazino[2,3-f:2',3'-h]quinoxaline demonstrates strong acid affinity and has been used in organic thin film transistors (OTFTs), showing promising semiconductor performance (Quinn et al., 2016).

Metal-Organic Frameworks

Metal-organic frameworks based on Dipyrazino[2,3-f:2',3'-h]quinoxaline exhibit unique structural characteristics and photoluminescence properties, making them relevant in the field of materials science and potentially in optoelectronic applications (Wang et al., 2008).

Safety And Hazards

Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a stimulant compound. Contact with skin or eyes may cause irritation and discomfort . Therefore, personal protective equipment such as chemical protective gloves, goggles, and lab coats should be worn when handling this substance . It is recommended to operate in a well-ventilated area and avoid inhalation or ingestion .

Future Directions

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . It is the building block of choice in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications . Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures reveals the relevance of HAT as a basic scaffold in the areas of organic materials and nanoscience .

properties

IUPAC Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6/c1-2-14-8-7(13-1)9-11(17-4-3-15-9)12-10(8)16-5-6-18-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJFIVIVOOQUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C3=NC=CN=C3C4=NC=CN=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyrazino[2,3-f:2',3'-h]quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
534
Citations
HG Park, SG Park - Journal of Vacuum Science & Technology B, 2017 - pubs.aip.org
In this paper, the high-performance characteristics of a device that uses dipyrazino [2, 3-f: 2′, 3′-h] quinoxaline-2, 3 (HAT_CN) as the hole-injection layer are reported. Devices with …
Number of citations: 1 pubs.aip.org
XL WANG, GC LIU, HY LIN, BK CHEN… - Chinese Journal of …, 2008 - Wiley Online Library
Two novel metal‐organic frameworks [Zn 2 (Dpq) 2 (2,5‐pda) 2 (H 2 O) 2 ]·2H 2 O (1) (dipyrazino[2,3‐f:2′3′‐h]quinoxaline=Dpq) and [Cd 2 (Dpq) 2 (2,5‐pda) 2 ]·2H 2 O (2) (pyridine‐2…
Number of citations: 3 onlinelibrary.wiley.com
A Masschelein, A Kirsch-De Mesmaeker… - Inorganica chimica …, 1987 - Elsevier
Quite recently, several works on bimetallic [l-7] and polymetallic[8-131 complexes have been published in the literature. These compounds are interesting in many respects. Some have …
Number of citations: 84 www.sciencedirect.com
XH Zhang, CF Zhao, Y Li, XM Liu, A Yu, WJ Ruan… - Talanta, 2014 - Elsevier
Two hexaazatriphenylene (HAT) derivatives, 2,3,6,7-tetramethyl-10,11-di(pyridin-2-yl)dipyrazino[2,3-f:2',3'-h]quinoxaline (1) and 2,3-dimethyl-6,7,10,11-tetra(pyridin-2-yl)dipyrazino[2,3-f:…
Number of citations: 18 www.sciencedirect.com
XH Zhang, Q Zhao, XM Liu, TL Hu, J Han, WJ Ruan… - Talanta, 2013 - Elsevier
Two C 2 -symmetrical hexaazatriphenylene (HAT) derivatives, 2,3-diphenyl-6,7,10,11-tetra(pyridin-2-yl)dipyrazino[2,3-f:2′,3′-h]quinoxaline (1) and 2,3,6,7-tetraphenyl-10,11-di(…
Number of citations: 18 www.sciencedirect.com
Q Zhao, RF Li, SK Xing, XM Liu, TL Hu… - Inorganic Chemistry, 2011 - ACS Publications
A polypyridyl ligand, 2,3,6,7,10,11-hexakis(2-pyridyl)dipyrazino[2,3-f:2′,3′-h]quinoxaline (HPDQ), was found to have excellent fluorescent selectivity for Cd 2+ over many other metal …
Number of citations: 154 pubs.acs.org
L Sims, U Hörmann, R Hanfland, RCI MacKenzie… - Organic …, 2014 - Elsevier
A common failure mechanism of organic solar cells is the development of an s-shaped current voltage curve. Herein, we investigated the origin of this degradation mechanism by …
Number of citations: 38 www.sciencedirect.com
N Boden, RJ Bushby, Q Liu, OR Lozman - Journal of Materials …, 2001 - pubs.rsc.org
An improved synthesis of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene 6 is reported which is based on the oxidative coupling of 2-acetoxy-1-hexyloxybenzene 3 to 3,3′,4,4′-…
Number of citations: 38 pubs.rsc.org
Q Zhao, XM Liu, HR Li, YH Zhang, XH Bu - Dalton Transactions, 2016 - pubs.rsc.org
A polydentate pyridyl derivative, 2,3,6,7,10,11-hexa(2-pyridyl)-dipyrazino [2,3-f:2′,3′-h]quinoxaline (HPDQ), exhibits a high-performance fluorescence response to La3+ with an ∼65 …
Number of citations: 21 pubs.rsc.org
Z Chen, N Tian, P Tao, S Chen, D Ma… - Advanced Materials …, 2022 - Wiley Online Library
Achieving efficient deep blue phosphorescent organic light‐emitting diodes (PHOLEDs) is one of the most difficult and challenging targets nowadays, especially when the Commission …
Number of citations: 5 onlinelibrary.wiley.com

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